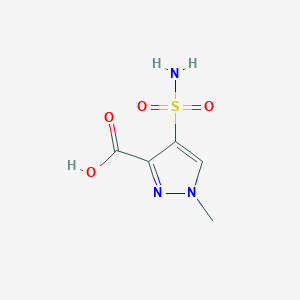

1-Methyl-4-sulfamoylpyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

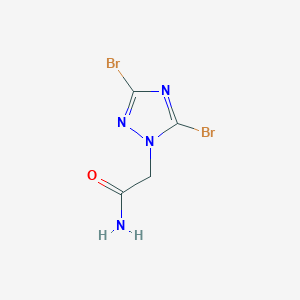

“1-Methyl-4-sulfamoylpyrazole-3-carboxylic acid” likely contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The “1-Methyl” part indicates a methyl group (-CH3) attached to the first carbon of the ring. The “4-sulfamoyl” part suggests a sulfamoyl group (-SO2NH2) attached to the fourth carbon. The “3-carboxylic acid” part indicates a carboxylic acid group (-COOH) attached to the third carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the sulfamoyl, methyl, and carboxylic acid groups. Pyrazole compounds can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the various functional groups attached at the specified positions. The presence of these groups would likely result in a highly polar molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group is typically reactive and can participate in various reactions such as esterification and amide formation . The sulfamoyl group can also participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule. The presence of the carboxylic acid group could also make the compound acidic .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

A novel study focused on the synthesis and characterization of biological-based nano organo solid acids, demonstrating their catalytic applications in the synthesis of complex organic compounds, including pyrazole derivatives (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015). This research underlines the potential industrial applications of pyrazole-based compounds in green and sustainable chemistry.

Corrosion Inhibition

Heterocyclic diazoles, including pyrazole derivatives, have been investigated for their inhibitive properties in the corrosion of iron in acidic environments. These compounds demonstrate significant effectiveness as corrosion inhibitors, highlighting their importance in protecting metals from corrosion in industrial applications (Babić-Samardžija et al., 2005).

Antioxidant Activity

The antioxidant activity of pyrazole derivatives has been evaluated, showing promising results. For instance, a study on the green synthesis of pyranopyrazoles using an ionic liquid catalyst in water under microwave irradiation found that these compounds exhibited higher antioxidant activity compared to vitamin E and ascorbic acid in certain assays (Aliabadi & Mahmoodi, 2016). This suggests potential applications in pharmaceuticals and nutraceuticals for the prevention and management of oxidative stress-related diseases.

Metabolic Effects

Research on 5-methylpyrazole-3-carboxylic acid has shown it can inhibit lipolysis and affect glucose, fructose, and glycogen metabolism in vitro, comparing its effects with insulin (Froesch et al., 1967). These findings open up avenues for exploring pyrazole derivatives in metabolic research and their potential therapeutic applications.

Anticonvulsant Activity

The synthesis and investigation of 3-aminopyrroles and their derivatives, including 3-aminopyrazoles, for anticonvulsant activity highlight their potential as sodium channel blockers. Some compounds in this category have shown remarkable activity with a notable lack of neurotoxicity, indicating their potential use in treating epilepsy and related disorders (Unverferth et al., 1998).

Wirkmechanismus

Target of Action

It’s known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their functional groups .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The sulfamoyl and carboxylic acid groups in the molecule may also contribute to its interaction with biological targets.

Biochemical Pathways

It’s known that various types of molecules can feed into cellular respiration through different intermediates . The compound could potentially be metabolized into intermediates that participate in these pathways.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methyl-4-sulfamoylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S/c1-8-2-3(13(6,11)12)4(7-8)5(9)10/h2H,1H3,(H,9,10)(H2,6,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYDTYGSMCVXGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2896854.png)

![7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2896859.png)

![N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2896862.png)

![N-(4-fluoro-2-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2896863.png)

![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(2,3-dichlorophenyl)prop-2-en-1-one](/img/structure/B2896864.png)